Regiospecific C4 Bromination for Optimized Suzuki-Miyaura Coupling Reactivity
The C4 bromine atom in ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate enables efficient Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl groups at the pyrazole 4-position. Studies on the closely related 4-bromo-1-methyl-1H-pyrazole scaffold demonstrate that the corresponding 4-boronic acid pinacol ester can be synthesized in high yield and used to couple the 1-methylpyrazole moiety to various aryl halides, a transformation that is not feasible with the corresponding 5-bromo regioisomer due to altered electronic distribution at the reactive site . This regiochemical advantage is preserved in the 3-carboxylate-substituted analog, where the electron-withdrawing ester group at C3 further activates the C4 position toward oxidative addition with palladium catalysts relative to the non-carboxylated analog .
| Evidence Dimension | Regioselectivity of bromine substitution and subsequent cross-coupling capability |
|---|---|
| Target Compound Data | 4-bromo substitution pattern with 3-carboxylate ester; electron-withdrawing ester enhances C4 reactivity |
| Comparator Or Baseline | 5-bromo-1-methyl-1H-pyrazole-3-carboxylate; 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8, no 3-carboxylate) |
| Quantified Difference | 4-bromo isomer exclusively forms 4-boronic acid pinacol ester for coupling; 5-bromo isomer exhibits distinct electronic properties and coupling regiochemistry |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids or aryl halides |
Why This Matters
Procurement of the correct 4-bromo regioisomer ensures synthetic access to 4-substituted pyrazole libraries with predictable cross-coupling outcomes, preventing failed reactions and wasted material costs associated with regioisomeric impurities.
